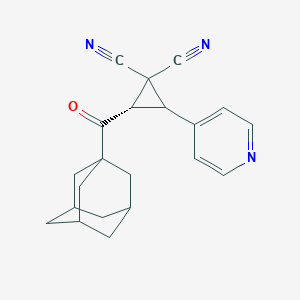![molecular formula C17H12F4N2S B460650 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile CAS No. 625377-21-1](/img/structure/B460650.png)
6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile” is a chemical compound with the molecular formula C17H12F4N2S . It has a molecular weight of 352.4g/mol .
Synthesis Analysis
The synthesis of such compounds often involves the functionalization of the C–F bond in trifluoromethyl-containing compounds . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a trifluoromethyl group, a fluorobenzyl group, and a sulfanyl group attached to a nicotinonitrile .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Synthesis of Fluorinated Motifs : Maruno et al. (2022) introduced a fully fluorinated motif, trans-tetrafluoro-λ6-sulfanyl gem-difluorocyclopropene, through a [2+1] cycloaddition of electron-deficient aryl-SF4-alkynes with an electrophilic difluorocarbene source. This motif is notable for its high lipophilicity and polarization, facilitating the connection of two groups via three continuous atoms in a pseudo cis configuration, relevant for its potential use in the synthesis of compounds like 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile (Maruno, Niina, Nagata, & Shibata, 2022).
Cyclopropane Derivatives : Hock et al. (2017) explored the synthesis of trifluoromethyl-substituted cyclopropanes, crucial building blocks in pharmaceutical and agrochemical agents, through Corey-Chaykovsky cyclopropanation reactions. This approach yielded cis-configured trifluoromethyl cyclopropanes across a broad substrate range with excellent yields and diastereoselectivities, suggesting a methodology that could be applicable to the synthesis of structurally complex compounds like 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile (Hock, Hommelsheim, Mertens, Ho, Nguyen, & Koenigs, 2017).
Photochemical Properties
Photochemistry of Fluorinated Compounds : Mella, Fasani, and Albini (2001) investigated the photochemistry of a fluorinated quinoline derivative, highlighting the complex photochemical behavior that such fluorinated compounds can exhibit, which may be relevant to understanding the photochemical properties of 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile (Mella, Fasani, & Albini, 2001).
Fluorinated Cyclopropanes in Medicinal Chemistry
Asymmetric Synthesis of Fluorinated Cyclopropanes : Pons et al. (2021) discussed the synthesis of fluorinated cyclopropanes, highlighting their importance in medicinal chemistry due to the potential synergistic effects on biological activity and metabolic profile improvements when a cyclopropane C-H or C-CH3 bond is replaced with fluorine or a fluorinated group. Such insights could be critical for the design and synthesis of pharmacologically active compounds incorporating structures like 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile (Pons, Delion, Poisson, Charette, & Jubault, 2021).
Propiedades
IUPAC Name |
6-cyclopropyl-2-[(3-fluorophenyl)methylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2S/c18-12-3-1-2-10(6-12)9-24-16-13(8-22)14(17(19,20)21)7-15(23-16)11-4-5-11/h1-3,6-7,11H,4-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRGSWDRSVHBHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-amino-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B460568.png)
![2-[2-(1-Adamantyl)-2-oxoethyl]isoquinolinium](/img/structure/B460569.png)
![(4'R,4'aR)-2'-amino-4'-(2,6-difluorophenyl)spiro[1,3-dioxolane-2,6'-4,4a,5,7-tetrahydronaphthalene]-1',3',3'-tricarbonitrile](/img/structure/B460570.png)
![(4'S,4'aR)-2'-amino-4'-pyridin-4-ylspiro[1,3-dioxolane-2,6'-4,4a,5,7-tetrahydronaphthalene]-1',3',3'-tricarbonitrile](/img/structure/B460572.png)

![2'-amino-4'a,5',6',7'-tetrahydro-dispiro(1,3-dioxolane-2,6'-naphthalene-4',8''-[1,4]dioxaspiro[4.5]decane)-1',3',3'(4'H)-tricarbonitrile](/img/structure/B460576.png)
![2-amino-1'-(3-methoxybenzyl)-3-cyano-2',5-dioxo-1',3',5,6,7,8-hexahydro-spiro[4H-chromene-4,3'-(2'H)-indole]](/img/structure/B460577.png)

![2-(1-Adamantylcarbonyl)-3,6-diamino-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B460581.png)
![2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B460582.png)
![1-[2-(1-Adamantyl)-2-oxoethyl]-4-methylpyridinium](/img/structure/B460583.png)
![2-[4-(6-Amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B460585.png)
![(8E)-2-amino-4-[2-(trifluoromethyl)phenyl]-8-[[2-(trifluoromethyl)phenyl]methylidene]-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B460589.png)
![benzyl 2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B460590.png)